molecular formula C7H5ClN2O B3054968 4-Chloro-1-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile CAS No. 62617-49-6

4-Chloro-1-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Cat. No.: B3054968
CAS No.: 62617-49-6
M. Wt: 168.58 g/mol
InChI Key: MIVUTDCLGJCDAY-UHFFFAOYSA-N
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Description

4-Chloro-1-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is a heterocyclic compound that belongs to the class of pyridones It is characterized by the presence of a chloro group at the fourth position, a methyl group at the first position, an oxo group at the second position, and a carbonitrile group at the third position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile typically involves the reaction of 4-chloro-2-oxo-1,2-dihydropyridine-3-carbonitrile with methylating agents. One common method involves the use of methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the methylation process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. Continuous flow reactors can be employed to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines) in the presence of a base (e.g., sodium hydroxide) at room temperature.

    Reduction: Sodium borohydride in methanol at room temperature.

    Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.

Major Products Formed

    Substitution: 4-Amino-1-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.

    Reduction: 4-Chloro-1-methyl-2-hydroxy-1,2-dihydropyridine-3-carbonitrile.

    Oxidation: 4-Chloro-1-carboxy-2-oxo-1,2-dihydropyridine-3-carbonitrile.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 4-Chloro-1-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The presence of the chloro and oxo groups enhances its binding affinity to these targets. Additionally, the compound can modulate various signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-oxo-1,2-dihydropyridine-3-carbonitrile
  • 4-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
  • 4-Chloro-1-methyl-2-hydroxy-1,2-dihydropyridine-3-carbonitrile

Uniqueness

4-Chloro-1-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the chloro and methyl groups enhances its versatility in synthetic applications and its potential as a pharmacophore in medicinal chemistry.

Properties

IUPAC Name

4-chloro-1-methyl-2-oxopyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O/c1-10-3-2-6(8)5(4-9)7(10)11/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIVUTDCLGJCDAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=C(C1=O)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20556615
Record name 4-Chloro-1-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20556615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62617-49-6
Record name 4-Chloro-1-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20556615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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